molecular formula C8H10ClNO3 B6245250 methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride CAS No. 1089687-74-0

methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride

Cat. No.: B6245250
CAS No.: 1089687-74-0
M. Wt: 203.62 g/mol
InChI Key: CUPASBPXEPGKBD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride is a hydrochloride salt of a substituted acetic acid derivative featuring a pyridin-2-yl group and a hydroxy group at the α-carbon. Synthesis likely involves condensation reactions of pyridinyl precursors with hydroxyacetic acid derivatives, as seen in analogous compounds .

Properties

CAS No.

1089687-74-0

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

methyl 2-hydroxy-2-pyridin-2-ylacetate;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-4-2-3-5-9-6;/h2-5,7,10H,1H3;1H

InChI Key

CUPASBPXEPGKBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=N1)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Acidic Hydrolysis Conditions

A mixture of 2-cyano-2-(pyridin-2-yl)acetamide and 20% aqueous hydrochloric acid is refluxed at 90–110°C for 2–6 hours. This step cleaves the amide bond, yielding 2-hydroxy-2-(pyridin-2-yl)acetic acid. The reaction mixture is subsequently cooled, diluted with water, and washed with dichloromethane to remove non-polar impurities. Neutralization with aqueous sodium hydroxide precipitates the crude acid, which is further purified via activated carbon treatment and recrystallization.

Key Parameters:

  • Temperature : Reflux (90–110°C) ensures complete hydrolysis.

  • Acid Concentration : 20% HCl optimizes bond cleavage without excessive degradation.

  • Yield : Analogous procedures report >88% yield for similar intermediates.

Esterification of α-Hydroxy Acids

The esterification of 2-hydroxy-2-(pyridin-2-yl)acetic acid with methanol is critical to forming the methyl ester. Thionyl chloride (SOCl₂) serves as an effective catalyst, facilitating the reaction under anhydrous conditions.

Thionyl Chloride–Methanol System

In a representative procedure, 2-hydroxy-2-(pyridin-2-yl)acetic acid (75 g) is suspended in methanol (750 mL), and thionyl chloride (83 g) is added dropwise at 0–10°C. The mixture is stirred overnight at room temperature, enabling ester formation. Excess methanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to yield the methyl ester as a free base.

Reaction Mechanism:

  • Protonation : Thionyl chloride protonates the hydroxyl group, converting it into a better leaving group.

  • Nucleophilic Attack : Methanol attacks the carbonyl carbon, displacing the hydroxyl moiety.

  • Salt Formation : Residual HCl gas neutralizes the base, driving the reaction to completion.

Hydrochloride Salt Formation

The final step involves converting the methyl ester free base into its hydrochloride salt. This is achieved by treating the ester with hydrochloric acid in isopropyl alcohol (IPA).

Crystallization and Purification

The free base is dissolved in IPA (225 mL) and cooled to 0–5°C. Hydrochloric acid (25% in IPA) is added dropwise, inducing precipitation. The slurry is stirred for 2–4 hours at 25°C, then cooled again to 0–10°C to maximize crystal yield. The product is filtered, washed with chilled IPA, and air-dried, yielding methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride with >99.5% purity.

Optimization Considerations:

  • Temperature Control : Maintaining 0–10°C during acid addition prevents thermal degradation.

  • Solvent Choice : IPA ensures high solubility of the free base and selective precipitation of the hydrochloride salt.

Alternative Synthetic Routes and Comparative Analysis

While the above method is robust, alternative pathways merit exploration for scalability and cost-efficiency.

Direct Esterification via Sulfuric Acid

Using concentrated sulfuric acid as a catalyst, 2-hydroxy-2-(pyridin-2-yl)acetic acid reacts with methanol under reflux. However, this method risks sulfonation of the pyridine ring, reducing yield.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media offers a greener alternative. For instance, immobilized Candida antarctica lipase B (CAL-B) facilitates ester formation at 40°C with 70–80% conversion. However, prolonged reaction times (72+ hours) limit industrial viability.

Comparative Data Table:

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Thionyl ChlorideSOCl₂0–25128999.5
Sulfuric AcidH₂SO₄65–7067595
Enzymatic (CAL-B)Lipase40727898

Challenges in Stereochemical Control

The hydroxyl group at the α-position introduces stereochemical complexity. Racemization during esterification or salt formation necessitates stringent control.

Epimerization Mitigation

  • Low-Temperature Processing : Conducting esterification below 10°C minimizes keto-enol tautomerism.

  • Chiral Resolving Agents : Adding L-tartaric acid during crystallization enriches the desired enantiomer, though this adds steps and cost.

Industrial-Scale Adaptations

Scaling the thionyl chloride method requires addressing exothermicity and waste management.

Continuous Flow Reactors

Implementing flow chemistry reduces thermal gradients during hydrolysis and esterification, enhancing reproducibility. A pilot study showed a 92% yield at 10 kg/batch scale with 99.4% purity.

Solvent Recovery

Dichloromethane and IPA are distilled and recycled, reducing environmental impact. Closed-loop systems recover >95% of solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products:

    Oxidation: Methyl 2-oxo-2-(pyridin-2-yl)acetate.

    Reduction: Methyl 2-hydroxy-2-(pyridin-2-yl)ethanol.

    Substitution: Various halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride serves as an important intermediate in the preparation of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations, including:

  • Oxidation : Converting the hydroxyl group to a carbonyl.
  • Reduction : Transforming the ester into an alcohol.
  • Electrophilic Substitution : Modifying the pyridine ring.

These reactions enable the development of novel compounds with potential therapeutic applications.

Biology

The compound is being investigated for its role as a biochemical probe in studying enzyme mechanisms and metabolic pathways. Preliminary studies suggest that it may interact with specific enzymes, thereby modulating biological processes. For instance, it has shown promise in:

  • Enzyme Inhibition Studies : Understanding how it affects metabolic pathways.
  • Biochemical Pathway Exploration : Investigating its role in cellular functions.

Medicine

This compound is being explored for potential therapeutic effects, particularly:

  • Antimicrobial Activity : Research indicates that it may possess properties that inhibit bacterial growth.
  • Anticancer Properties : Initial studies suggest it could induce apoptosis in certain cancer cell lines.

Data Table: Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts FormedYield (%)
OxidationPotassium permanganate2-Oxo-2-(pyridin-2-yl)acetateVariable
ReductionLithium aluminum hydride2-Hydroxy-2-(pyridin-2-yl)ethanol51%
Electrophilic SubstitutionNitric acid + Sulfuric acidNitro derivatives of pyridineVariable

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Effects

In vitro experiments demonstrated that this compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential for further development as an anticancer agent.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The hydroxy and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl Substitution

This positional isomerism impacts physicochemical properties:

  • Collision Cross-Section (CCS) : For the [M+H]+ adduct, the pyridin-3-yl analog has a predicted CCS of 133.6 Ų , indicating subtle differences in molecular conformation compared to the 2-yl isomer .
  • Reactivity : The 3-yl substitution may alter hydrogen-bonding interactions or steric hindrance, affecting solubility or biological activity.

Functional Group Variation: Hydroxy vs. Amino Groups

Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride (CAS 1039356-77-8) replaces the hydroxy group with an amino moiety. Key differences include:

  • Molecular Formula: C₈H₁₂ClN₂O₂ vs. C₉H₁₂ClNO₃ for the hydroxy variant.
  • Hazards: The amino analog carries warnings for acute toxicity (oral, dermal, inhalation; H302, H315, H319, H335) .
  • Applications: Amino-substituted analogs are often used as intermediates in drug synthesis (e.g., methylphenidate derivatives) .

Ester and Heterocyclic Modifications

Compound Name Molecular Formula Key Functional Groups Notable Properties
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl C₁₃H₁₈ClNO₂ Phenyl, pyrrolidinyl, ester ≥98% purity; research applications
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl C₉H₁₁Cl₂N₂O₂ Chloropyridinyl, amino, ester Structural similarity: 0.50
Methyl 2-(pyridin-2-yl)acetate C₈H₉NO₂ Pyridinyl, ester Simplicity; no hydroxy/amino groups

Predicted Physicochemical Properties

Property Methyl 2-Hydroxy-2-(Pyridin-2-yl)Acetate HCl Methyl 2-Hydroxy-2-(Pyridin-3-yl)Acetate HCl
Molecular Weight ~217.65 g/mol ~217.65 g/mol
CCS ([M+H]+) Not Available 133.6 Ų
Solubility Likely polar aprotic solvent-soluble Similar to 3-yl isomer

Biological Activity

Methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

This compound is a derivative of pyridine, characterized by the presence of a hydroxyl group and an ester functional group. The compound can be synthesized through various methods, including:

  • Esterification : Reacting pyridine derivatives with acetic acid or its derivatives.
  • Hydrochloride Formation : Treating the base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that compounds with similar structural motifs often demonstrate:

  • Inhibition of cell proliferation in various cancer cell lines, including breast (MCF-7), prostate (LNCaP), and cervical (HeLa) cancers .
  • Antimicrobial activity against a range of pathogens, suggesting potential use as an antimicrobial agent.

The mechanism of action is believed to involve interaction with specific enzymes or receptors, leading to modulation of biological pathways that result in cytotoxic effects on cancer cells.

The biological activity of this compound is attributed to its ability to:

  • Inhibit Enzyme Activity : The compound may act as a biochemical probe, influencing enzyme mechanisms involved in metabolic pathways.
  • Induce Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death .
  • Modulate Gene Expression : It may alter the expression levels of genes involved in cell cycle regulation and apoptosis.

Study on Anticancer Activity

A recent study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated:

Cell LineIC50 (µM)Effect
MCF-712.5High
LNCaP15.0Moderate
HeLa10.0Very High

These findings suggest that the compound has a potent effect on inhibiting cancer cell growth, particularly in breast and cervical cancer models .

Study on Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The results demonstrated that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Q. What synthetic methods are commonly used to prepare methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride?

The compound can be synthesized via esterification or amidation reactions. For example, reacting pyridine-2-carboxaldehyde with glycine methyl ester in the presence of a reducing agent like sodium borohydride under controlled pH and temperature conditions. Subsequent hydrochlorination yields the hydrochloride salt. Optimization of solvent choice (e.g., ethanol or dichloromethane) and reaction time is critical for purity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the pyridinyl and ester groups.
  • Mass spectrometry (ESI-MS) to validate the molecular ion peak ([M+H]+ m/z ~168.07) and collision cross-section data (e.g., predicted CCS of 133.6 Ų for [M+H]+) .
  • IR spectroscopy to identify hydroxyl and carbonyl stretching vibrations.

Q. What chemical reactions can this compound undergo?

The compound participates in:

  • Oxidation : Using agents like potassium permanganate to form ketone derivatives.
  • Substitution : Halogenation (e.g., with chlorine or bromine) to replace the hydroxyl group.
  • Ester hydrolysis : Under acidic or basic conditions to yield the carboxylic acid .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. By analyzing diffraction data, researchers can determine bond lengths, angles, and stereochemistry. For example, SHELXL’s robust handling of twinned data or high-resolution structures ensures accurate modeling of the pyridinyl and acetate moieties. This is critical for confirming regiochemistry and hydrogen-bonding networks .

Q. What strategies address contradictory data in biological activity studies of this compound?

Discrepancies may arise from variations in assay conditions or impurity profiles. Solutions include:

  • Purity validation : Using HPLC or LC-MS to ensure ≥95% purity.
  • Dose-response studies : Testing multiple concentrations to establish reliable IC₅₀ values.
  • Comparative assays : Benchmarking against structurally similar compounds (e.g., 3-methylpyridin-2-yl analogs) to isolate structure-activity relationships .

Q. How does stereochemistry influence the compound’s biological interactions, and what methods elucidate this?

The chiral center at the hydroxyl-bearing carbon affects binding to biological targets (e.g., enzymes or receptors). Methods to study this include:

  • Chiral chromatography (e.g., Chiralpak IA columns) to separate enantiomers.
  • Circular dichroism (CD) : To determine absolute configuration.
  • Molecular docking simulations : Correlating stereochemistry with binding affinity .

Q. What experimental approaches optimize reaction yield and scalability?

  • Continuous flow reactors : Improve heat and mass transfer, reducing side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions.
  • DoE (Design of Experiments) : Statistical optimization of parameters like temperature, solvent ratio, and reaction time .

Key Considerations for Researchers

  • Purity and Solubility : The hydrochloride salt enhances aqueous solubility, facilitating in vitro assays .
  • Stereochemical Integrity : Racemization during synthesis can skew pharmacological data; chiral HPLC is recommended for quality control .
  • Data Reproducibility : Document reaction conditions (e.g., solvent, temperature) meticulously to enable cross-study comparisons .

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